Cas no 145513-33-3 ((1R)-Perindopril)

(1R)-Perindopril structure
(1R)-Perindopril structure
Product Name:(1R)-Perindopril
Numero CAS:145513-33-3
MF:C19H32N2O5
MW:368.467785835266
CID:1061373
PubChem ID:5460440
Update Time:2025-04-20

(1R)-Perindopril Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R)-Perindopril
    • (1R)-Perindopril Discontinued See: P287520
    • (1R)-Perindopril Discontinued See: P287520
    • Perindopril Impurity 1
    • (+/-)-1''-epi-Perindopril
    • [2S-[1[R*(S*)],2α,3aβ,7aβ]]-1-[2-[[1-(Ethoxycarbonyl)butyl]aMino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid
    • 1''-EPI-PERINDOPRIL, (+/-)-
    • 1''-epi-Perindopril, (1''R)-
    • PERINDOPRIL TERT-BUTYLAMINE IMPURITY I [EP IMPURITY]
    • (2S,3AS,7aS)-1-(((R)-1-ethoxy-1-oxopentan-2-yl)-L-alanyl)octahydro-1H-indole-2-carboxylic acid
    • UNII-TEM1DRJ22L
    • 7327NJ3271
    • (+/-)-1/'/'-epi-Perindopril
    • 1H-Indole-2-carboxylic acid, 1-(2-((1-(ethoxycarbonyl)butyl)amino)-1-oxopropyl)octahydro-, (2S-(1(R*(S*)),2alpha,3abeta,7abeta))-
    • (2RS,3ARS,7ARS)-1-((2RS)-2-(((1SR)-1-(ETHOXYCARBONYL)BUTYL)AMINO)PROPANOYL)OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID
    • (2S,3aS,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • 1H-INDOLE-2-CARBOXYLIC ACID, 1-(2-((1-(ETHOXYCARBONYL)BUTYL)AMINO)-1-OXOPROPYL)OCTAHYDRO-, (2S-(1(R*(S*)),2.ALPHA.,3A.BETA.,7A.BETA.))-
    • TEM1DRJ22L
    • SCHEMBL3148066
    • 145513-33-3
    • Inchi: 1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1
    • Chiave InChI: IPVQLZZIHOAWMC-QMHWVQJVSA-N
    • Sorrisi: O=C([C@H](C)N[C@@H](C(=O)OCC)CCC)N1[C@H](C(=O)O)C[C@@H]2CCCC[C@H]12

Proprietà calcolate

  • Massa esatta: 368.23112213g/mol
  • Massa monoisotopica: 368.23112213g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 9
  • Complessità: 524
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 95.9Ų
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso